molecular formula C12H11FN2OS B2684218 2-(4-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide CAS No. 1219906-68-9

2-(4-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide

Cat. No.: B2684218
CAS No.: 1219906-68-9
M. Wt: 250.29
InChI Key: DCSUXORPSXXRAN-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a synthetic small molecule featuring a thiazole core, a fluorophenyl group, and an acetamide linker. Compounds within this structural class are of significant interest in medicinal chemistry and biochemical research due to their diverse biological activities. Thiazole-acetamide derivatives have been investigated as potential inhibitors of carbohydrate-hydrolyzing enzymes like α-glycosidase, which is a target for managing postprandial hyperglycemia in diabetes . Furthermore, structurally similar molecules have demonstrated promising antimicrobial properties in preliminary studies, showing effectiveness against various Gram-positive and Gram-negative bacterial strains . Research into analogous compounds also indicates potential in anticancer applications, where the thiazole moiety can interact with biological targets such as the tubulin protein system, leading to the inhibition of tubulin polymerization and disruption of cancer cell proliferation . The mechanism of action for compounds in this family often involves specific interactions with enzyme active sites or cellular receptors, which may induce apoptosis or inhibit critical metabolic pathways . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-8-6-12(17-15-8)14-11(16)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSUXORPSXXRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the thiazole derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.

    Fluorophenyl Group Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group and thiazole ring are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Triazole-Based Acetamides

Compounds containing 1,2,4-triazole cores exhibit diverse biological activities due to their ability to engage in hydrogen bonding. Key examples include:

  • 2-(4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-(4-bromophenyl)acetamide (9c) : Features dual 4-fluorophenyl groups and a bromophenyl acetamide. Its higher melting point (219.3°C) compared to analogs suggests enhanced crystallinity due to halogenated substituents .
  • 2-(4-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide (9d) : Lacks halogenation on the acetamide nitrogen, resulting in a lower melting point (206.0°C), likely due to reduced molecular symmetry .
  • 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide: Incorporates an ethoxy group and amino-substituted triazole, which may improve solubility compared to halogenated derivatives .

Thiazole- and Thiophene-Based Acetamides

  • 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (561295-12-3) : Combines a thiophene moiety with a 4-fluorophenyl acetamide. The thiophene’s electron-rich structure could enhance π-stacking interactions in biological targets .
  • N-[3-(3-Methyl-1,2-thiazol-5-yl)phenyl]acetamide : Shares the 3-methyl-1,2-thiazol-5-yl group with the target compound but positions it on a phenyl ring rather than directly on the acetamide nitrogen. This structural difference may alter binding affinity and metabolic stability .

Pyrazole and Imidazothiazole Derivatives

  • N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41): Features a pyrazole-thiazole hybrid system. Pyrazole’s basic nitrogen may confer improved solubility in acidic environments compared to triazole or thiazole derivatives .
  • 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide : Contains a fused imidazothiazole system, which increases rigidity and may enhance target selectivity .

Physicochemical Properties

Compound Name Heterocycle Substituents Melting Point (°C) Key Spectral Data (13C NMR, ppm)
2-(4-Fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide 1,2-Thiazole 4-Fluorophenyl, 3-methyl-thiazole Not reported Not available
9c 1,2,4-Triazole 4,5-Bis(4-fluorophenyl), 4-bromophenyl 219.3 165.7 (C=O), 153.6 (triazole-C)
9d 1,2,4-Triazole 4-Fluorophenyl, phenyl 206.0 165.3 (C=O), 154.3 (triazole-C)
561295-12-3 1,2,4-Triazole Thiophen-2-yl, 4-fluorophenyl Not reported Not available
N-[3-(3-Methyl-1,2-thiazol-5-yl)phenyl]acetamide 1,2-Thiazole 3-Methyl-thiazole, phenyl Not reported Not available

Substituent Effects

  • Fluorine vs. Bromine : Fluorine’s electronegativity enhances binding to hydrophobic pockets, while bromine’s bulkiness may improve steric hindrance but reduce solubility (e.g., 9c vs. 9f) .
  • Thiazole vs. Triazole : Thiazole’s sulfur atom increases lipophilicity, whereas triazole’s nitrogen-rich structure enhances hydrogen bonding, impacting target selectivity .

Biological Activity

The compound 2-(4-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a member of the thiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 2-(4-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide can be represented as follows:

  • IUPAC Name : 2-(4-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
  • Molecular Formula : C11_{11}H10_{10}FN2_2OS
  • Molecular Weight : 238.27 g/mol

Antimicrobial Activity

Thiazole derivatives, including 2-(4-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide, have demonstrated significant antimicrobial properties. Research indicates that compounds with thiazole rings exhibit activity against various bacterial strains. For instance, in vitro studies have shown that thiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Compound MIC (µg/mL) Bacterial Strain
2-(4-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide15Staphylococcus aureus
Other Thiazoles10 - 20Escherichia coli

Anticancer Activity

The anticancer potential of this compound has been assessed using various cancer cell lines. The MTT assay results indicated that it exhibits cytotoxic effects against liver carcinoma cells (HEPG2). The IC50_{50} values were derived from dose-response curves.

Compound IC50_{50} (µM) Cell Line
2-(4-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide7.06HEPG2
Doxorubicin0.5HEPG2

The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances cytotoxicity, while electron-withdrawing groups diminish it.

The proposed mechanism of action for thiazole derivatives involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. Studies have indicated that these compounds may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.

Case Studies

Several studies have highlighted the biological activities of thiazole derivatives similar to 2-(4-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide:

  • Study on Antimicrobial Activity : A recent study evaluated various thiazole derivatives for their antimicrobial efficacy against clinical isolates. The results demonstrated significant inhibition zones for several compounds, indicating their potential as antimicrobial agents .
  • Anticancer Research : In a study assessing multiple thiazole compounds against different cancer cell lines, it was found that modifications in substituents significantly impacted their cytotoxicity profiles. The findings support the notion that structural variations can lead to enhanced therapeutic effects .

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